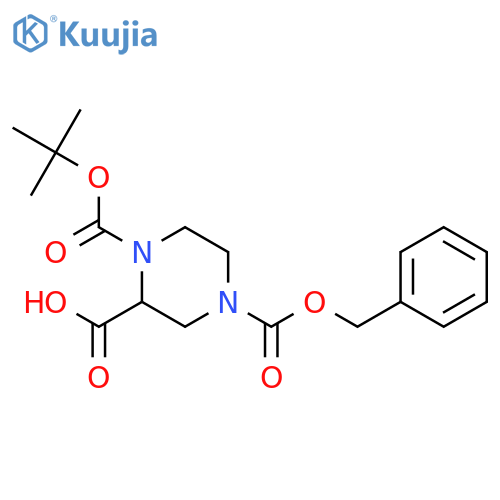

Cas no 138775-02-7 ((2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid)

(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (R)-N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID

- (R)-4-Cbz-1-Boc-Piperazine-2-carboxylic acid

- (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

- (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

- (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

- (R)-4-(benzyloxycarbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

- (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid

- (r)-1-boc-4-cbz-2-piperazine carboxylic acid

- (R)-1-N-BOC-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID

- (r)-1-boc-4-cbz-piperazine-2-carboxylic acid

- (2r)-piperazine-1,2,4-tricarboxylic acid 4-benzyl ester 1-tert-butyl ester

- (2r)-4-[(benzyloxy)car

- (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid

- SCHEMBL3766378

- AKOS015924699

- (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylicacid

- DB-025431

- 138775-02-7

- AKOS015994875

- (R)-1-N-BOC-4-N-CBZ-2-PIPERAZINECARBOXYLIC ACID

- (2r)-4-[(benzyloxy)carbonyl]-1-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid

- DS-0929

- MFCD02179112

- CS-D1330

- DB-031436

- (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-2-piperazinecarboxylic acid

- DTXSID00426685

- 1,2,4-PIPERAZINETRICARBOXYLIC ACID, 1-(1,1-DIMETHYLETHYL) 4-(PHENYLMETHYL) ESTER, (2R)-

- SREPAMKILVVDSP-CQSZACIVSA-N

-

- MDL: MFCD02179112

- インチ: 1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1

- InChIKey: SREPAMKILVVDSP-CQSZACIVSA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])N(C(=O)OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])[C@]1([H])C(=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 364.16300

- どういたいしつりょう: 364.16343649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 524

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.4

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.272

- ふってん: 518.9°C at 760 mmHg

- PSA: 96.38000

- LogP: 2.20490

(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM169816-1g |

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid |

138775-02-7 | 95%+ | 1g |

$92 | 2023-03-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050006-5g |

(2R)-Piperazine-1,2,4-tricarboxylic acid 4-benzyl ester 1-tert-butyl ester |

138775-02-7 | 98% | 5g |

¥1282 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050006-100mg |

(2R)-Piperazine-1,2,4-tricarboxylic acid 4-benzyl ester 1-tert-butyl ester |

138775-02-7 | 98% | 100mg |

¥90 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050006-1g |

(2R)-Piperazine-1,2,4-tricarboxylic acid 4-benzyl ester 1-tert-butyl ester |

138775-02-7 | 98% | 1g |

¥474 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R64070-5g |

(2R)-Piperazine-1,2,4-tricarboxylic acid 4-benzyl ester 1-tert-butyl ester |

138775-02-7 | 5g |

¥1856.0 | 2021-09-04 | ||

| Fluorochem | 041335-1g |

R)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid |

138775-02-7 | 97% | 1g |

£106.00 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8989-100mg |

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid |

138775-02-7 | 95+% | 100mg |

¥162 | 2021-08-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD8989-1g |

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid |

138775-02-7 | 95% | 1g |

¥603.0 | 2022-03-01 | |

| abcr | AB169357-1 g |

(R)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid, 97%; . |

138775-02-7 | 97% | 1 g |

€267.00 | 2023-07-20 | |

| TRC | B201240-1g |

(R)-N-1-Boc-n-4-cbz-2-piperazine carboxylic acid |

138775-02-7 | 1g |

$ 253.00 | 2023-04-19 |

(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid 関連文献

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acidに関する追加情報

Recent Advances in the Synthesis and Applications of (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid (CAS: 138775-02-7)

The compound (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid (CAS: 138775-02-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a chiral building block in drug synthesis. Recent studies have highlighted its role in the development of novel peptide-based therapeutics and small-molecule inhibitors, particularly in the context of protease targeting and CNS drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound in the solid-phase synthesis of constrained peptidomimetics. The researchers utilized its dual-protected piperazine scaffold to introduce stereochemical control in the synthesis of macrocyclic inhibitors targeting HIV-1 protease. The CAS 138775-02-7 derivative showed remarkable stability during coupling reactions and allowed for excellent diastereoselectivity in the final products.

In the area of neurological drug development, a recent patent application (WO2023056121) disclosed novel dopamine receptor modulators incorporating this chiral piperazine derivative. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups proved crucial for the stepwise functionalization of the piperazine ring, enabling the synthesis of compounds with improved blood-brain barrier penetration. Molecular modeling studies suggested that the (2R) configuration of CAS 138775-02-7 contributes to optimal receptor binding conformations.

Significant progress has also been made in the synthetic methodology for this compound. A 2024 publication in Organic Process Research & Development reported an improved asymmetric synthesis route with 92% enantiomeric excess, addressing previous challenges in large-scale production. The new protocol employs a biocatalytic resolution step followed by selective protection, yielding the title compound in 78% overall yield from commercially available starting materials.

Emerging applications in radiopharmaceuticals have been explored in recent preclinical studies. The presence of the carboxylic acid functionality in CAS 138775-02-7 allows for convenient conjugation with various chelating agents, making it a promising scaffold for PET tracer development. Researchers at Memorial Sloan Kettering Cancer Center have successfully incorporated this building block into prostate-specific membrane antigen (PSMA)-targeting ligands with improved pharmacokinetic properties.

Quality control aspects of this compound have also advanced, with new HPLC methods (USP43-NF38) specifically developed for the analysis of related piperazine derivatives. These methods have become particularly important as regulatory agencies increase scrutiny on potential genotoxic impurities in pharmaceutical intermediates.

Looking forward, the unique structural features of (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid continue to inspire novel applications in drug discovery. Current research directions include its incorporation into PROTAC molecules and as a key component in the development of covalent inhibitors targeting emerging therapeutic targets. The compound's versatility and well-established synthetic accessibility position it as a valuable tool in modern medicinal chemistry.

138775-02-7 ((2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid) 関連製品

- 129365-24-8(1-Cbz-Piperazine-2-carboxylic Acid)

- 64172-98-1(4-benzyloxycarbonylpiperazine-2-carboxylic acid)

- 2245938-86-5(1H-Pyrazole-3-carboxylic acid, 5-(chloromethyl)-1-methyl-, methyl ester)

- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

- 1235439-36-7(1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)

- 2171194-22-0(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)

- 475271-62-6(4-O-Des(difluoromethyl) Roflumilast)

- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)

- 21492-03-5(cis-4-(hydroxymethyl)piperidin-3-ol)

- 2210-25-5(N-Isopropylacrylamide)